molecular formula C6H12O B1360271 Cyclopentyl methyl ether CAS No. 5614-37-9

Cyclopentyl methyl ether

Cat. No.: B1360271
CAS No.: 5614-37-9
M. Wt: 100.16 g/mol
InChI Key: SKTCDJAMAYNROS-UHFFFAOYSA-N
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Description

Cyclopentyl methyl ether, also known as methoxycyclopentane, is a hydrophobic ether solvent. It is characterized by a high boiling point of 106°C and a low melting point of -140°C. This compound is known for its low formation of peroxides, relative stability under acidic and basic conditions, and the formation of azeotropes with water. These properties make this compound an attractive alternative to other ethereal solvents such as tetrahydrofuran, 2-methyltetrahydrofuran, dioxane, and 1,2-dimethoxyethane .

Scientific Research Applications

Cyclopentyl methyl ether is widely used in organic synthesis, mainly as a solvent. Its applications extend to:

Mechanism of Action

Target of Action

Cyclopentyl methyl ether primarily targets the respiratory system, gastrointestinal system, eyes, and skin . It is used in a variety of applications due to its unique properties, including its hydrophobicity and chemical stability .

Mode of Action

This compound acts as a solvent in organic synthesis . It is particularly resistant to peroxide formation, which can be attributed to an unusually high bond dissociation energy of the secondary a-C@H bond . This makes it a more stable choice compared to other solvents such as tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) .

Biochemical Pathways

This compound is involved in a wide range of synthetic applications, including organometallic chemistry, catalysis, biphasic reactions, oxidations, and radical reactions . It is also used in reactions involving alkali agents, such as nucleophilic substitutions of heteroatoms (alcohols and amines) .

Pharmacokinetics

Its low toxicity, high boiling point, low melting point, hydrophobicity, and chemical stability towards a wide range of conditions make it a preferred choice in various applications .

Result of Action

The use of this compound in organic synthesis results in a variety of outcomes, depending on the specific reaction. For instance, it can facilitate nucleophilic substitutions of heteroatoms in reactions involving alkali agents . Its stability under both acidic and basic conditions makes it a versatile solvent in a wide array of chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its hydrophobic nature makes it suitable for use in reactions where water is a byproduct . Additionally, it has a relatively low latent heat of vaporization, which means it can be easily recovered and recycled . This makes this compound an environmentally friendly choice in the realm of organic synthesis .

Safety and Hazards

Cyclopentyl methyl ether is a highly flammable liquid and vapor . It is harmful if swallowed and causes skin and eye irritation . It may form explosive peroxides . Containers can burst violently or explode when heated, due to excessive pressure build-up .

Future Directions

Cyclopentyl methyl ether is being explored as an alternative to other ethereal solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dioxane, and 1,2-dimethoxyethane (DME) . It is also being studied for applications in biotechnology .

Biochemical Analysis

Biochemical Properties

Cyclopentyl methyl ether plays a significant role in various biochemical reactions, primarily as a solvent. It is used in reactions involving alkali agents, Lewis acids, organometallic reagents, and transition metal catalysts . This compound interacts with enzymes and proteins by stabilizing reaction intermediates and facilitating the formation of reaction products. For example, it enhances enzyme activity and enantioselectivity in enantioselective transesterifications . The hydrophobic nature of this compound allows it to act as an extractant in biochemical processes, aiding in the separation and purification of biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s low toxicity and high stability make it suitable for use in cell culture and biochemical assays . Studies have demonstrated that this compound can enhance the activity of certain enzymes, leading to increased reaction rates and improved product yields . Additionally, its hydrophobicity allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, stabilizing reaction intermediates and facilitating catalytic processes . This compound also acts as a solvent for organometallic reagents, enabling the formation of reactive intermediates and promoting reaction efficiency . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It exhibits high stability and low degradation rates, making it suitable for long-term experiments . This compound’s stability under acidic and basic conditions ensures consistent performance in various biochemical assays . Long-term exposure to this compound has been shown to have minimal adverse effects on cellular function, with no significant changes in cell viability or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxicity and no adverse effects on animal health . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold . These findings highlight the importance of careful dosage control when using this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and subsequent detoxification . This compound’s hydrophobic nature allows it to partition into lipid membranes, affecting metabolic flux and metabolite levels . Additionally, it can influence the activity of metabolic enzymes, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . This compound’s hydrophobicity allows it to accumulate in lipid-rich compartments, affecting its localization and distribution within cells . This property also enables it to act as an extractant, aiding in the separation and purification of biomolecules .

Subcellular Localization

This compound’s subcellular localization is influenced by its hydrophobic nature and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s accumulation in lipid-rich compartments can affect its activity and function, influencing cellular processes such as membrane fluidity and permeability . Additionally, its interactions with enzymes and proteins can modulate their activity and stability, further impacting cellular function .

Preparation Methods

Cyclopentyl methyl ether can be synthesized through two main methods:

    Methylation of Cyclopentanol: This method involves the methylation of cyclopentanol using methanol.

    Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products. Cyclopentene and methanol are subjected to an etherification reaction through a strong acid cation exchange resin fixed bed. .

Chemical Reactions Analysis

Cyclopentyl methyl ether undergoes various types of reactions, including:

    Nucleophilic Substitution: Reactions involving alkali agents such as alcohols and amines.

    Lewis Acid-Mediated Reactions: Examples include the Beckmann reaction and Friedel-Crafts reaction.

    Reactions with Organometallic Reagents: Such as the Claisen condensation, formation of enolates, and Grignard reaction.

    Reduction and Oxidation: this compound can participate in reduction and oxidation reactions.

    Reactions with Transition Metal Catalysts: These include various catalytic processes.

    Azeotropical Removal of Water: Reactions such as acetalization .

Comparison with Similar Compounds

Cyclopentyl methyl ether is compared with other ethereal solvents such as:

  • Tetrahydrofuran (THF)
  • 2-Methyltetrahydrofuran (2-MeTHF)
  • Dioxane
  • 1,2-Dimethoxyethane (DME)
  • Tert-Butyl Methyl Ether (MTBE)
  • Tert-Amyl Methyl Ether (TAME)

This compound stands out due to its higher resistance to peroxide formation, relative stability under acidic and basic conditions, and its ability to form azeotropes with water. These properties make it a safer and more environmentally friendly alternative to the aforementioned solvents .

Properties

IUPAC Name

methoxycyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTCDJAMAYNROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074958
Record name Cyclopentane, methoxy-
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-37-9
Record name Cyclopentyl methyl ether
Source CAS Common Chemistry
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Record name Cyclopentyl methyl ether
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Record name Cyclopentane, methoxy-
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Record name Cyclopentane, methoxy-
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Record name Cyclopentyl methyl ether
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Record name Cyclopentane, methoxy
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Record name CYCLOPENTYL METHYL ETHER
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Synthesis routes and methods

Procedure details

6-chloro-3-iodo-trityl-1H-pyrazolo[4.3-c]pyridine (Intermediate 1C, 2 g, 3.73 mmol), N, N-dimethylformamide-dimethyl acetal (DMF-DMA) (4.45 g, 37.3 mmol) were stirred at 125° C. for 12 hrs. Reaction was concentrated and excess DMF-DMA azeotroped with toluene. Trituration with cylopentylmethylether gave (E)-2-(6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridin-4-yl)-N,N-dimethylethenamine. MS ESI calc'd. for C29H24ClIN4 [M+H]+ 591. found 591.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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